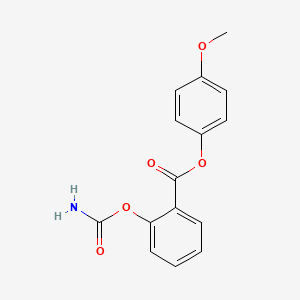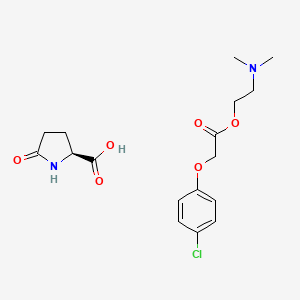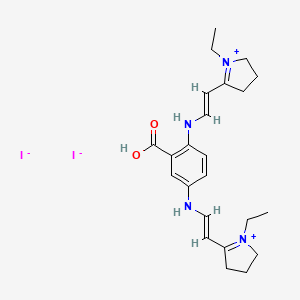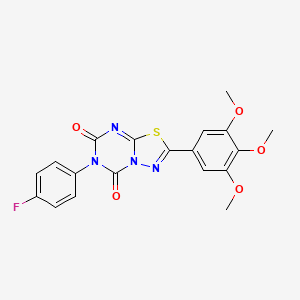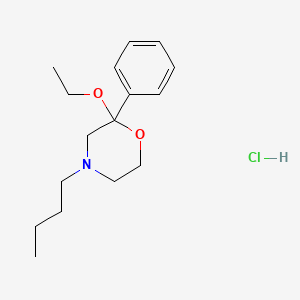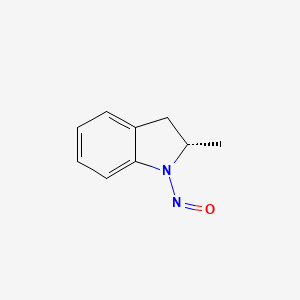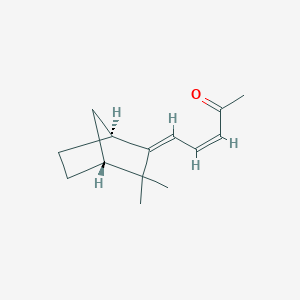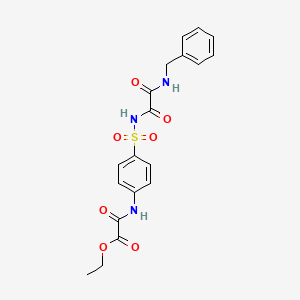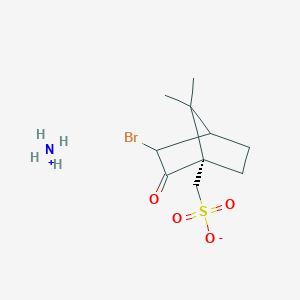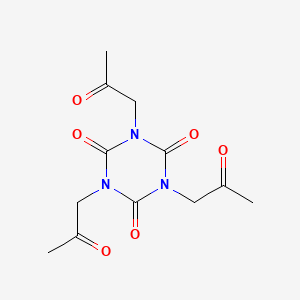
Tris(2-oxopropyl)isocyanurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-oxopropyl)isocyanurate: is a chemical compound with the molecular formula C12H15N3O6 . It is known for its unique structure, which includes three oxopropyl groups attached to an isocyanurate core. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(2-oxopropyl)isocyanurate can be synthesized through a multi-step process involving the reaction of cyanuric acid with propylene oxide. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the oxopropyl groups. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-oxopropyl)isocyanurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The oxopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols are often used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Tris(2-oxopropyl)isocyanurate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mecanismo De Acción
The mechanism by which tris(2-oxopropyl)isocyanurate exerts its effects involves its interaction with specific molecular targets. The oxopropyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability. The pathways involved may include enzymatic reactions and binding to receptors or other biomolecules .
Comparación Con Compuestos Similares
Tris(2,3-epoxypropyl)isocyanurate: This compound has epoxy groups instead of oxopropyl groups, leading to different reactivity and applications.
Tris(2-hydroxyethyl)isocyanurate: This compound contains hydroxyethyl groups, which influence its solubility and reactivity.
Tris(2,3-dibromopropyl)isocyanurate: This brominated compound is used as a flame retardant and has different environmental and biological impacts
Uniqueness: Tris(2-oxopropyl)isocyanurate is unique due to its specific structure and the presence of oxopropyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various applications, from industrial production to scientific research .
Propiedades
Número CAS |
61050-97-3 |
|---|---|
Fórmula molecular |
C12H15N3O6 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
1,3,5-tris(2-oxopropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H15N3O6/c1-7(16)4-13-10(19)14(5-8(2)17)12(21)15(11(13)20)6-9(3)18/h4-6H2,1-3H3 |
Clave InChI |
RWZLXYPTENHFST-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN1C(=O)N(C(=O)N(C1=O)CC(=O)C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


